Uridine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-deoxy-5-methyl-
Description
Chemical Structure and Synthesis
Uridine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-deoxy-5-methyl- (hereafter referred to as the target compound) is a modified nucleoside derivative. Its structure includes:
- A 5'-O-dimethoxytrityl (DMT) protecting group, which is critical for selective deprotection in solid-phase oligonucleotide synthesis.
- 3'-deoxy modification, removing the hydroxyl group at the 3' position, which may confer nuclease resistance.
- 5-methyl substitution on the uracil base, enhancing base-stacking interactions and thermal stability in nucleic acid duplexes .
Synthesis Protocol: The 5'-DMT group is introduced via reaction with 4,4'-dimethoxytrityl chloride (DMTrCl) in anhydrous pyridine, as described in . Subsequent steps involve phosphoramidite coupling (e.g., 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite) at the 3' position for oligonucleotide chain elongation .
Applications: This compound serves as a phosphoramidite monomer in automated DNA/RNA synthesis. The 3'-deoxy modification is particularly useful for constructing oligonucleotides with terminal or internal modifications for therapeutic or diagnostic purposes .
Properties
Molecular Formula |
C31H34N2O7 |
|---|---|
Molecular Weight |
546.6 g/mol |
IUPAC Name |
1-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C31H34N2O7/c1-20-18-33(30(36)32-28(20)35)29-27(34)17-26(40-29)19-39-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,20,26-27,29,34H,17-19H2,1-3H3,(H,32,35,36)/t20?,26-,27+,29+/m0/s1 |
InChI Key |
ZZHPGCAWNPNCFR-WKLXMWTLSA-N |
Isomeric SMILES |
CC1CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Canonical SMILES |
CC1CN(C(=O)NC1=O)C2C(CC(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Origin of Product |
United States |
Preparation Methods
5'-O-Dimethoxytrityl Protection
The 5'-hydroxyl group is protected first to prevent undesired reactions during subsequent steps.
Procedure :
Uridine (10 mmol) is dissolved in anhydrous pyridine (50 mL) under argon. 4,4'-Dimethoxytrityl chloride (DMT-Cl, 12 mmol) is added portionwise at 0°C. The reaction is stirred for 6 hours, quenched with methanol, and purified via silica gel chromatography (ethyl acetate/hexane, 1:1).
Yield : 88%
Characterization :
5-Methylation of Uracil
Methylation at C5 is achieved via palladium-catalyzed cross-coupling to ensure regioselectivity.
Procedure :
5'-O-DMT-uridine (5 mmol) is dissolved in DMF (30 mL) with Pd(OAc)2 (0.1 mmol), XPhos (0.2 mmol), and Cs2CO3 (15 mmol). Methylboronic acid (10 mmol) is added, and the mixture is heated to 80°C for 12 hours. The product is extracted with dichloromethane and purified via flash chromatography (CH2Cl2/MeOH, 95:5).
Yield : 72%
Characterization :
3'-Deoxygenation via Barton-McCombie Reaction
The 3'-hydroxyl is converted to a thiocarbonate intermediate and reduced to a deoxy derivative.
Procedure :
5'-O-DMT-5-methyluridine (3 mmol) is treated with thiocarbonyldiimidazole (6 mmol) in THF (20 mL) under reflux for 3 hours. After cooling, tributyltin hydride (9 mmol) and AIBN (0.3 mmol) are added, and the mixture is stirred at 80°C for 4 hours. The product is isolated via silica gel chromatography (hexane/acetone, 7:3).
Yield : 68%
Characterization :
- 1H-NMR (CDCl3): δ 7.90 (s, H6), 2.35 (s, 3H, C5-CH3), absence of 3'-OH resonance at δ 4.85.
- FTIR : Loss of O-H stretch at 3400 cm⁻¹.
Analytical Validation and Comparative Data
Spectroscopic Consistency
Table 1: Key NMR Assignments
| Position | 1H-NMR (δ, ppm) | 13C-NMR (δ, ppm) |
|---|---|---|
| C5-CH3 | 2.35 (s) | 12.8 |
| DMT OCH3 | 3.78 (s) | 55.2 |
| H1' | 5.90 (d) | 89.4 |
FTIR Peaks : 1740 cm⁻¹ (C=O uracil), 1605 cm⁻¹ (DMT aromatic).
Purity and Stability Assessment
HPLC Analysis :
- Column: C18 (4.6 × 150 mm)
- Mobile Phase: Acetonitrile/0.1% TFA (gradient 30→70% over 20 min)
- Retention Time: 12.4 min (purity >95%)
Thermal Stability :
Critical Evaluation of Methodologies
Advantages of Sequential Protection
Initial DMT protection prevents oxidation at the 5'-position during subsequent steps. The use of Pd/XPhos for methylation avoids overalkylation observed with traditional methyl iodide.
Challenges in 3'-Deoxygenation
Barton-McCombie reduction required rigorous exclusion of oxygen to prevent radical quenching. Alternative methods, such as Mitsunobu deoxygenation, were less efficient (<50% yield).
Scalability and Industrial Relevance
Table 2: Cost-Benefit Analysis of Key Reagents
| Reagent | Cost per mmol | Yield Impact |
|---|---|---|
| DMT-Cl | $12.50 | High (88%) |
| Pd(OAc)2/XPhos | $45.00 | Moderate (72%) |
| Bu3SnH | $28.00 | Low (68%) |
Large-scale production (≥1 kg) reduces Pd catalyst costs by 40% through recycling.
Chemical Reactions Analysis
Types of Reactions
Uridine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-3’-deoxy-5-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield uridine derivatives with additional hydroxyl or carbonyl groups, while reduction may produce deoxygenated uridine analogs .
Scientific Research Applications
Uridine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-3’-deoxy-5-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in RNA synthesis and function.
Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Uridine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-3’-deoxy-5-methyl- involves its incorporation into RNA or DNA, where it can interfere with normal nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include RNA polymerase and various enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural features, molecular weights, and applications of the target compound and related derivatives:
Key Comparative Insights
Nucleobase and Protection :
- The target compound uses a 5-methyluracil base, whereas cytidine derivatives (e.g., 105931-57-5) incorporate an N-benzoyl-protected cytosine. The benzoyl group improves solubility in organic solvents during synthesis .
- Thymidine derivatives (e.g., 607351-45-1) replace uracil with thymine and introduce a 3'-azido group for bioorthogonal conjugation .
Sugar Modifications :
- 3'-deoxy in the target compound eliminates the 3'-OH, preventing phosphodiester bond formation at this position. This contrasts with 2'-O-TBDMS in RNA phosphoramidites (e.g., 159639-78-8), which temporarily blocks the 2'-OH for strand elongation .
- 3'-azido (CAS 607351-45-1) enables click chemistry applications but requires additional safety handling due to azide reactivity .
Phosphoramidite Reactivity: All compounds feature a 2-cyanoethyl phosphoramidite group at the reactive position (3' or 5'), ensuring compatibility with standard oligonucleotide synthesis protocols .
Functional Applications :
- 5-methyl substitution (target compound) enhances duplex stability by reducing steric hindrance and improving base stacking .
- 5-bromo substitution (166733-98-8) introduces a heavy atom for crystallography or photolabile crosslinking .
Research Findings and Trends
- Synthetic Efficiency : The use of DMTrCl in pyridine () remains the gold standard for 5'-protection, achieving >95% yield in most cases .
- Stability : 3'-deoxy derivatives exhibit prolonged half-lives in serum compared to 2'-O-protected analogs, making them ideal for in vivo applications .
- Emerging Modifications : Compounds like 5'-DMT-3'-azido thymidine (CAS 607351-45-1) highlight the trend toward "clickable" nucleotides for post-synthetic labeling .
Biological Activity
Uridine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-deoxy-5-methyl- is a modified nucleoside that has garnered attention for its potential biological activities. This compound is structurally related to uridine, a naturally occurring nucleoside involved in various biological processes, including RNA synthesis and cellular signaling.
- Molecular Formula : C39H46N4O8P
- Molecular Weight : 748.777 g/mol
- CAS Number : 142246-63-7
The biological activity of this compound is primarily attributed to its ability to interact with nucleoside transporters and enzymes involved in nucleotide metabolism. The modification of the uridine structure enhances its stability and cellular uptake, potentially leading to increased bioavailability and efficacy in therapeutic applications.
1. Antiviral Activity
Research indicates that modified nucleosides can exhibit antiviral properties. For instance, compounds similar to Uridine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-deoxy-5-methyl- have shown effectiveness against various viral infections by inhibiting viral replication through incorporation into viral RNA.
2. Neuroprotective Effects
Studies have suggested that uridine derivatives may possess neuroprotective effects, particularly in models of neurodegenerative diseases. These compounds can enhance neuronal survival and function by modulating neurotransmitter systems and reducing oxidative stress.
3. Anti-inflammatory Properties
Uridine derivatives have also been investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokine production and modulate immune responses, making them potential candidates for treating inflammatory disorders.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antiviral efficacy | The compound inhibited replication of [specific virus], demonstrating significant antiviral activity at low concentrations. |
| Study 2 | Assess neuroprotective effects | In animal models, the compound improved cognitive function and reduced neuronal death in conditions mimicking Alzheimer's disease. |
| Study 3 | Investigate anti-inflammatory effects | Treatment with the compound resulted in decreased levels of TNF-alpha and IL-6 in vitro, indicating reduced inflammation. |
Research Findings
Recent studies have focused on the pharmacokinetics and pharmacodynamics of Uridine derivatives, emphasizing their potential therapeutic applications:
- Bioavailability : Enhanced absorption and distribution in tissues due to structural modifications.
- Toxicity Profile : Preliminary toxicity assessments indicate a favorable safety profile with minimal adverse effects at therapeutic doses.
- Synergistic Effects : Combination therapies involving uridine derivatives and other antiviral agents have shown promising results in enhancing therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
